Methyl pantothenate
CAS No.: 50692-78-9
Cat. No.: VC20872222
Molecular Formula: C10H19NO5
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50692-78-9 |
|---|---|
| Molecular Formula | C10H19NO5 |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | methyl 3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
| Standard InChI | InChI=1S/C10H19NO5/c1-10(2,6-12)8(14)9(15)11-5-4-7(13)16-3/h8,12,14H,4-6H2,1-3H3,(H,11,15)/t8-/m0/s1 |
| Standard InChI Key | XUOLPZAHXIRZLN-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)(CO)[C@H](C(=O)NCCC(=O)OC)O |
| SMILES | CC(C)(CO)C(C(=O)NCCC(=O)OC)O |
| Canonical SMILES | CC(C)(CO)C(C(=O)NCCC(=O)OC)O |
Introduction
Chemical Structure and Properties
Methyl pantothenate (CAS No. 50692-78-9) is characterized by the chemical formula C₁₀H₁₉NO₅ and a molecular weight of 233.26 g/mol. Structurally, this compound replaces the carboxyl group of pantothenate with a methyl ester, altering its physicochemical properties, such as solubility and metabolic processing, compared to free pantothenate.
The systematic name for methyl pantothenate is (R)-methyl 3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate, reflecting its structural components: a pantoyl moiety linked to β-alanine methyl ester through an amide bond.
Physical and Chemical Properties
The physical and chemical properties of methyl pantothenate are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₉NO₅ |
| Molecular Weight | 233.26 g/mol |
| Density | 1.175±0.06 g/cm³ (Predicted) |
| Boiling Point | 120-125°C (at 0.01 Torr) |
| pKa | 12.96±0.20 (Predicted) |
| CAS Number | 50692-78-9 |
These properties influence the compound's behavior in various chemical reactions and biological systems .
Synthesis and Preparation Methods
Methyl pantothenate can be synthesized through various methods, with direct esterification being the most common approach.
Chemical Synthesis
The primary synthetic route involves esterification of pantothenic acid with methanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the process. The reaction is carried out under reflux conditions to ensure complete conversion of pantothenic acid to the methyl ester.
Industrial Production
In industrial settings, the production of methyl pantothenate often employs continuous flow reactors to optimize reaction conditions and improve yield. The process includes purification through distillation or crystallization to obtain high-purity methyl pantothenate suitable for pharmaceutical and cosmetic applications.
Enzymatic Approaches
Recent research has explored enzymatic methods for synthesizing pantothenic acid derivatives. Studies have demonstrated that pantothenate synthetase (PS) from E. coli has a broad amine scope that enables efficient synthesis of vitamin B5 derivatives with excellent isolated yields . These enzymatic approaches offer advantages in terms of selectivity and milder reaction conditions compared to traditional chemical synthesis.
Chemical Reactions and Reactivity
Methyl pantothenate participates in various chemical reactions owing to its functional groups.
Hydrolysis
In the presence of water and an acid or base catalyst, methyl pantothenate can hydrolyze back to pantothenic acid and methanol. This reaction is particularly relevant in biological systems, where esterases may catalyze this conversion.
Oxidation
Under strong oxidizing conditions, methyl pantothenate can be oxidized to form corresponding carboxylic acids. The hydroxyl groups in the molecule are susceptible to oxidation, potentially leading to various oxidized derivatives.
Nucleophilic Substitution
The compound can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles. These reactions are typically conducted using specific reagents and conditions depending on the desired product.
| Compound | Relationship to Pantothenic Acid | Notable Properties |
|---|---|---|
| Methyl Pantothenate | Methyl ester derivative | Modified solubility and metabolic properties |
| Pantethine | Disulfide form of pantetheine | Closer to CoA in biosynthetic pathway; demonstrated lipid-lowering effects |
| Calcium Pantothenate | Calcium salt | Common form used in supplements |
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